![molecular formula C6H4Cl3N B1320063 2,3-Dichloro-4-(chloromethyl)pyridine CAS No. 329794-26-5](/img/structure/B1320063.png)
2,3-Dichloro-4-(chloromethyl)pyridine
Overview
Description
2,3-Dichloro-4-(chloromethyl)pyridine is a chemical compound with the molecular formula C6H4Cl3N . It has a molecular weight of 196.46 . It is a solid substance with a melting point between 43 - 45°C .
Molecular Structure Analysis
The InChI code for 2,3-Dichloro-4-(chloromethyl)pyridine is 1S/C6H4Cl3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 . This indicates the positions of the chlorine atoms and the nitrogen atom in the pyridine ring.Physical And Chemical Properties Analysis
2,3-Dichloro-4-(chloromethyl)pyridine is a solid substance with a melting point between 43 - 45°C . It has a molecular weight of 196.46 .Scientific Research Applications
Agrochemical Applications
2,3-Dichloro-4-(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the unique properties of TFMP derivatives for effective treatments in veterinary medicine .
Synthesis of Fluorinated Pyridines
2,3-Dichloro-4-(chloromethyl)pyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Synthesis of Trifluoromethylpyridines
2,3-Dichloro-4-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Subsequent vapor–phase fluorination produces 2,3,5-DCTF .
Synthesis of F18 Substituted Pyridines
Synthetic methods for preparation of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, are also reviewed .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can participate in reactions at the benzylic position .
Mode of Action
The mode of action of 2,3-Dichloro-4-(chloromethyl)pyridine involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, a succinimidyl radical (S·) removes a hydrogen atom to form succinimide (SH), leading to the formation of a new compound .
Biochemical Pathways
The compound’s ability to participate in reactions at the benzylic position suggests it may influence pathways involving benzylic halides .
Result of Action
Its reactions at the benzylic position suggest it may influence the structure and function of molecules and cells involving benzylic halides .
properties
IUPAC Name |
2,3-dichloro-4-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQDIYZEHWAIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594264 | |
Record name | 2,3-Dichloro-4-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-(chloromethyl)pyridine | |
CAS RN |
329794-26-5 | |
Record name | 2,3-Dichloro-4-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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